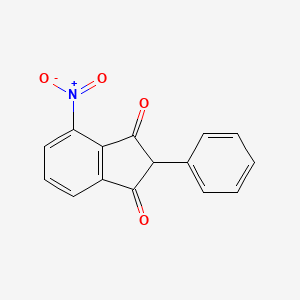
4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring. The presence of nitro and phenyl groups in the structure can significantly influence the compound’s chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the nitration of 2-phenyl-1H-indene-1,3(2H)-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The phenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Amino-2-phenyl-1H-indene-1,3(2H)-dione.
Substitution: Various substituted indene derivatives.
Oxidation: Quinones and other oxidized products.
科学研究应用
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigating its biological activity and potential as a pharmacophore in drug design.
Medicine: Exploring its potential therapeutic properties and its role in the development of new pharmaceuticals.
Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione depends on its specific interactions with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione can be compared with other indene derivatives such as:
- 2-Phenyl-1H-indene-1,3(2H)-dione.
- 4-Nitro-1H-indene-1,3(2H)-dione.
- 2-Phenyl-1H-indene-1,3(2H)-dione derivatives with different substituents.
Uniqueness
The presence of both nitro and phenyl groups in this compound imparts unique chemical properties, such as increased reactivity towards reduction and substitution reactions. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
1470-34-4 |
|---|---|
分子式 |
C15H9NO4 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
4-nitro-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C15H9NO4/c17-14-10-7-4-8-11(16(19)20)13(10)15(18)12(14)9-5-2-1-3-6-9/h1-8,12H |
InChI 键 |
GKCNLZAUWYAUDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)
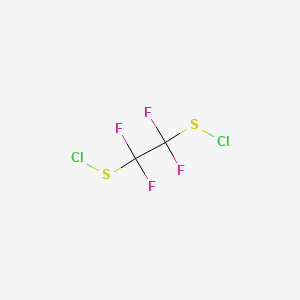
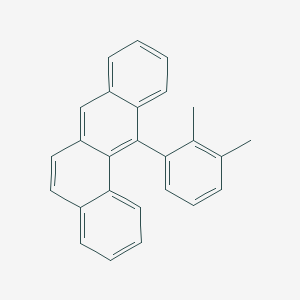

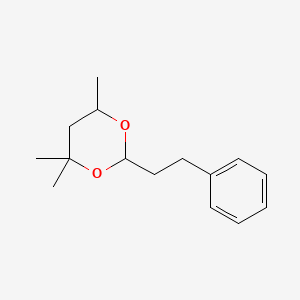
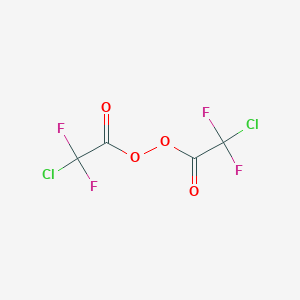
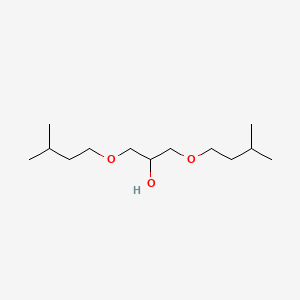
![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
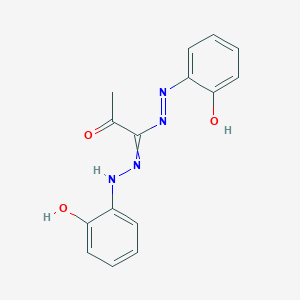
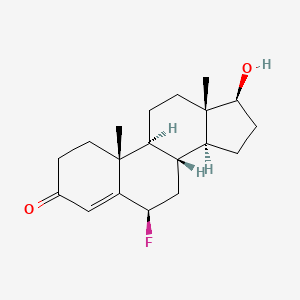
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
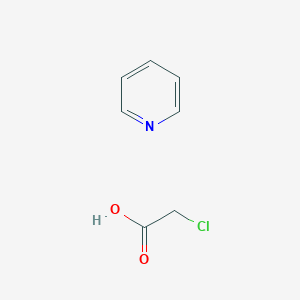
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
